molecular formula C9H8N2O B14631199 1-Isoquinolinamine, 2-oxide CAS No. 55417-75-9

1-Isoquinolinamine, 2-oxide

Cat. No.: B14631199
CAS No.: 55417-75-9
M. Wt: 160.17 g/mol
InChI Key: BEDQWESNFLSYCN-UHFFFAOYSA-N
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Description

1-Isoquinolinamine, 2-oxide is a heterocyclic compound featuring an isoquinoline backbone substituted with an amine group at position 1 and an oxygen atom (as an N-oxide) at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in organic synthesis and medicinal chemistry. These methods typically yield isoquinoline N-oxides with diverse substituents, characterized by NMR and HRMS data .

Properties

CAS No.

55417-75-9

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-hydroxyisoquinolin-1-imine

InChI

InChI=1S/C9H8N2O/c10-9-8-4-2-1-3-7(8)5-6-11(9)12/h1-6,10,12H

InChI Key

BEDQWESNFLSYCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isoquinolinamine, 2-oxide typically involves the oxidation of 1-Isoquinolinamine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the oxide derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Isoquinolinamine, 2-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide back to the parent amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) for converting the amine to a halide derivative.

Major Products:

    Oxidation: Higher oxidized isoquinoline derivatives.

    Reduction: 1-Isoquinolinamine.

    Substitution: Isoquinoline halides and other substituted derivatives.

Scientific Research Applications

1-Isoquinolinamine, 2-oxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Isoquinolinamine, 2-oxide involves its interaction with various molecular targets. The amine and oxide functional groups can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoquinoline N-Oxide Derivatives

describes three closely related compounds:

3-Phenyl-1-(pyrrolidin-1-yl)isoquinoline 2-oxide

1-(Adamantan-1-yl)-3-phenylisoquinoline 2-oxide

1-Methoxy-3-phenylisoquinoline 2-oxide

Compound Name Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR/HRMS) Substituent Effects
3-Phenyl-1-(pyrrolidin-1-yl)isoquinoline 2-oxide C₁₉H₁₈N₂O 298.36 δ 7.8–8.2 (aromatic H), HRMS: m/z 299.1543 [M+H]⁺ Pyrrolidine enhances solubility in polar solvents.
1-(Adamantan-1-yl)-3-phenylisoquinoline 2-oxide C₂₃H₂₄N₂O 344.45 δ 1.8–2.1 (adamantyl H), HRMS: m/z 345.1971 [M+H]⁺ Adamantyl group increases steric hindrance, reducing reactivity.
1-Methoxy-3-phenylisoquinoline 2-oxide C₁₆H₁₃NO₂ 251.29 δ 3.9 (OCH₃), HRMS: m/z 252.1025 [M+H]⁺ Methoxy group stabilizes the N-oxide via resonance.

Key Findings :

  • The amine substituent at position 1 (e.g., pyrrolidin-1-yl) enhances solubility in organic solvents compared to bulky groups like adamantyl .
  • N-Oxide functionality increases polarity, influencing reactivity in electrophilic substitution reactions .
Comparison with Cyclophosphamide (Oxazaphosphorine 2-Oxide)

Cyclophosphamide, a clinically used alkylating agent, shares the N-oxide motif but differs in its core structure (1,3,2-oxazaphosphorine vs. isoquinoline).

Property 1-Isoquinolinamine, 2-oxide (Analogs) Cyclophosphamide
Core Structure Isoquinoline with N-oxide 1,3,2-Oxazaphosphorine 2-oxide
Substituents Aromatic/alkyl amines Bis(2-chloroethyl)amine
Solubility Moderate in polar solvents Freely soluble in water/ethanol
Reactivity Stabilized N-oxide resists reduction Activated in vivo via CYP450-mediated oxidation
Applications Research-oriented (e.g., ligand design) Antineoplastic/immunosuppressant

Key Contrasts :

  • Cyclophosphamide’s phosphoramide group enables prodrug activation, whereas isoquinoline N-oxides lack this bioactivation pathway .
  • Isoquinoline derivatives exhibit greater aromatic stability, reducing susceptibility to ring-opening reactions compared to oxazaphosphorines .
Comparison with Triazine N-Oxides

discusses triazine N-oxides (e.g., 3-dimethylamino-1,2,4-triazine 2-oxide), which differ in their heterocyclic framework but share functional N-oxide groups.

Property This compound (Analogs) 3-Dimethylamino-1,2,4-triazine 2-oxide
Heterocycle Isoquinoline 1,2,4-Triazine
Electron Density Delocalized across fused benzene ring Localized in electron-deficient triazine
Reactivity with Halogens Limited data; likely aromatic substitution Undergoes bromination at position 6
Synthetic Yield ~65–80% (for analogs) 65–80% (brominated derivatives)

Key Insight: Triazine N-oxides exhibit higher electrophilicity due to their electron-deficient core, facilitating halogenation reactions absent in isoquinoline systems .

Research Implications and Limitations

  • Gaps in Data: Direct physicochemical data (e.g., melting point, solubility) for this compound are sparse; comparisons rely on structural analogs.
  • Synthetic Challenges: Bulky substituents (e.g., adamantyl) lower yields in isoquinoline N-oxide synthesis compared to simpler amines .
  • Pharmacological Potential: Unlike cyclophosphamide, isoquinoline N-oxides lack documented therapeutic applications but show promise as ligands or catalysts .

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